molecular formula C12H13BrN2O2 B1431964 Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate CAS No. 1437794-66-5

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1431964
CAS No.: 1437794-66-5
M. Wt: 297.15 g/mol
InChI Key: NLIGPCAQPNVFRC-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate (CAS 1437794-66-5) is a high-purity chemical compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 . It belongs to the benzodiazole chemical class, which is a privileged scaffold in medicinal chemistry due to its diverse biological activities. Research into similar benzodiazole and benzimidazole derivatives has shown significant potential in pharmaceutical development, particularly in oncology, where these compounds have demonstrated potent antiproliferative effects against various breast cancer cell lines . Furthermore, related structures are being explored in the development of dual inhibitors for targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a modern polypharmacology approach for treating pain and inflammation with potentially fewer side effects than current therapies . This specific brominated and ester-functionalized compound serves as a versatile synthetic intermediate, with the bromo moiety enabling further functionalization via cross-coupling reactions and the ester group allowing for facile hydrolysis to the corresponding carboxylic acid. It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 7-bromo-1,2-dimethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-4-17-12(16)8-5-9(13)11-10(6-8)14-7(2)15(11)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIGPCAQPNVFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)Br)N(C(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154146
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-66-5
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Route

A plausible synthetic route based on analogous benzimidazole and benzodiazole syntheses involves:

This route aligns with the general synthetic principles for benzimidazole derivatives reported in the literature.

Continuous Flow Synthesis of Related Brominated Ethyl Esters

While direct literature on the exact compound is limited, a related process for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester via continuous flow reactors provides insights into efficient brominated ethyl ester preparation.

Step Description Conditions Notes
1 Preparation of ethyl isobutyrate lithium salt Cooling to -30 to 10 °C, metered flow Precise control of temperature and flow rate
2 Reaction with 1,5-dibromopentane in continuous flow reactor Same temperature range, flow rate controlled High selectivity for mono-substitution
3 Quenching and post-treatment Using aqueous acids or ammonium chloride solutions Efficient purification and isolation

This method delivers high yield, safety, and scalability advantages and could be adapted for the synthesis of brominated benzodiazole esters with suitable modifications.

Reaction Conditions and Optimization

  • Solvents : Polar aprotic solvents such as dimethylformamide, ethyl acetate, or ketones are preferred for condensation and alkylation steps.

  • Bases : Inorganic bases like sodium hydroxide or organic bases can catalyze condensation and alkylation reactions.

  • Temperature : Moderate temperatures (80–100 °C) are generally used for condensation reactions to balance reaction rate and selectivity.

  • Reaction Time : Continuous flow methods report reaction times from seconds to minutes, while batch methods may require hours depending on scale and conditions.

Data Table: Summary of Preparation Parameters

Parameter Typical Range / Condition Source / Notes
Solvent DMF, ethyl acetate, ketones Polar aprotic solvents preferred
Base NaOH, organic bases Catalyze condensation and alkylation
Temperature 80–100 °C (batch); -30 to 10 °C (flow) Moderate for condensation; low for flow reactions
Reaction Time Minutes to hours (batch); seconds (flow) Continuous flow offers rapid reaction
Brominating agent N-bromosuccinimide or elemental bromine For selective aromatic bromination
Purification Crystallization, chromatography To isolate pure benzodiazole ester

Research Findings and Analysis

  • Selectivity and Yield : The use of continuous flow reactors for brominated ethyl esters improves selectivity for mono-substitution and enhances yield due to precise control of reaction parameters.

  • Safety and Scalability : Continuous flow methods reduce risks associated with handling brominating agents and allow for safer scale-up.

  • Functional Group Compatibility : Polar aprotic solvents and mild bases enable preservation of sensitive groups such as esters and methyl substituents during ring closure and substitution.

  • Literature Gaps : Direct synthetic protocols for this compound are scarce, but analogies from benzimidazole syntheses and brominated ethyl ester preparations provide a strong foundation for experimental design.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodiazole Derivatives

Table 1: Substituent Comparison
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Purity Source
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate 7-Br, 1-Me, 2-Me, 5-COOEt C₁₂H₁₂BrN₂O₂ 311.15 98%
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate (WZ-9218) 7-Br, 1-Et, 5-COOEt C₁₂H₁₂BrN₂O₂ 311.15 98%
Ethyl 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylate (HR498489) 7-Bpin, 1-Me, 5-COOEt C₁₇H₂₃BN₂O₄ 354.19 N/A
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate (HR498501) 7-Bpin, 5-COOEt C₁₆H₂₁BN₂O₄ 340.16 N/A
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (ST-8731) 6-Br, 3-Cl, 8-CF₃, 2-COOEt C₁₂H₈BrClF₃N₂O₂ 381.56 95%
Key Observations :
  • Boronate vs. Bromine : HR498489 and HR498501 replace bromine with a boronate group (Bpin), enabling Suzuki-Miyaura couplings. This substitution increases molar mass by ~40–50 g/mol and introduces boron-based reactivity .
  • Heterocycle Differences : ST-8731 is an imidazopyridine derivative with a trifluoromethyl group, which enhances electron-withdrawing properties compared to benzodiazoles .

Physical and Spectroscopic Properties

  • Melting Points : Brominated heterocycles like 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)... () exhibit high melting points (330–331°C), suggesting similar thermal stability for the target compound .
  • IR/NMR Signatures : The ester carbonyl (C=O) stretch typically appears near 1700 cm⁻¹, while bromine may show C-Br stretches ~500–600 cm⁻¹. Methyl groups in NMR would resonate at δ ~2.5 ppm .

Crystallographic and Hydrogen-Bonding Patterns

However, the Cambridge Structural Database (CSD) contains over 500,000 entries (as of 2002) , and its MFCD code (MFCD24448834) may enable retrieval of structural details. Benzodiazoles often exhibit planar geometries with hydrogen-bonding interactions involving nitrogen atoms or ester oxygens, influencing crystal packing () .

Biological Activity

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and specific activities supported by various studies.

This compound has the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol. The synthesis typically involves the bromination of 1,2-dimethylbenzimidazole followed by esterification using ethyl chloroformate. This process can be carried out using bromine or N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study comparing various derivatives, this compound showed promising results against a range of bacterial strains. For instance:

CompoundActivityReference
This compoundAntibacterial
BenznidazoleReference drug

The results demonstrated that derivatives with halogen substitutions tended to enhance antibacterial activity compared to those without.

Anticancer Activity

The anticancer potential of this compound has also been investigated in various cell lines. Notably:

Cell LineIC50 (µM)Reference
MGC8033.15 ± 1.68
HCT-1168.17 ± 1.89
HepG24.9

These findings suggest that the compound exhibits significant cytotoxic effects across different cancer cell lines, with lower IC50 values indicating higher potency compared to standard chemotherapeutics such as 5-fluorouracil.

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

Study on Antiprotozoal Activity

One study reported an IC50 value of 0.37 µM against trypomastigotes of the Y strain of Trypanosoma cruzi, indicating that this compound is nearly 28 times more effective than benznidazole .

Another investigation revealed that the presence of bromine in the structure enhanced cytotoxicity through apoptosis induction via modulation of Bcl-2 family proteins in HCT-116 cells .

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate, and how can intermediates be characterized?

Methodological Answer: A common approach involves bromination of a pre-functionalized benzodiazole core. For example:

Core Formation: Start with a 1,3-benzodiazole scaffold substituted with methyl groups at positions 1 and 2.

Bromination: Introduce bromine at position 7 using electrophilic bromination (e.g., NBS in DMF or Br₂ with a Lewis acid catalyst).

Esterification: Attach the ethyl carboxylate group at position 5 via nucleophilic acyl substitution or coupling reactions.
Characterization:

  • NMR : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on deshielded protons near electron-withdrawing groups (e.g., bromine).
  • Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS.
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., using SHELXL for refinement) .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure Solution : Employ direct methods (e.g., SHELXD or SHELXS) for phase determination .
  • Refinement : Refine the structure using SHELXL, which allows for precise modeling of anisotropic displacement parameters and validation of hydrogen-bonding networks .
  • Validation : Cross-check metrics (e.g., R-factor, data-to-parameter ratio > 15:1) to ensure reliability .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound, and how can these be analyzed quantitatively?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D, C, or R motifs) based on donor-acceptor distances and angles .
  • Software Tools : Programs like Mercury (CSD package) can visualize and quantify interactions. For example, the title compound may form C(6) chains via N–H···O bonds or π-π stacking between benzodiazole rings .
  • Energy Calculations : Complement experimental data with DFT to estimate interaction energies (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) .

Q. What conformational dynamics are expected in the benzodiazole ring, and how can puckering parameters be calculated?

Methodological Answer:

  • Puckering Analysis : Apply the Cremer-Pople method to define ring puckering coordinates (amplitude qq, phase ϕ\phi) using atomic coordinates from SC-XRD or MD simulations .
  • Case Study : For a five-membered benzodiazole ring, calculate displacements (zjz_j) relative to the mean plane. A pseudorotation pathway may exist if ϕ\phi varies while qq remains constant .
  • Validation : Compare results with CSD entries (e.g., similar compounds with puckered rings) to identify trends .

Q. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/def2-TZVP level to locate electrophilic regions. The C7 bromine atom likely exhibits high σ-hole potential, making it reactive in Suzuki-Miyaura couplings.
  • NBO Analysis : Evaluate electron-withdrawing effects of the carboxylate group on the bromine’s leaving-group ability.
  • Experimental Correlation : Compare computed activation energies with experimental yields (e.g., Pd(PPh₃)₄ catalysis in THF/water) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects : Investigate restricted rotation (e.g., around the C–N bond in the benzodiazole ring) via variable-temperature NMR.
  • Crystallographic Validation : If NMR suggests multiple conformers, SC-XRD can confirm the dominant solid-state structure .
  • DFT-NMR Comparison : Simulate NMR chemical shifts (e.g., using GIAO method) to match experimental data and identify minor conformers .

Q. How does steric hindrance from the 1,2-dimethyl groups influence regioselectivity in further functionalization?

Methodological Answer:

  • Steric Maps : Generate steric maps (e.g., using SambVca) to quantify % buried volume around reactive sites. The 1,2-dimethyl groups may block electrophilic attack at C4 and C6.
  • Case Study : In bromination, steric effects direct electrophiles to C7. Computational modeling (e.g., MD simulations) can predict accessibility .

Q. What are the challenges in scaling up the synthesis while maintaining purity, and how can these be mitigated?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-brominated byproducts). Optimize stoichiometry (e.g., 1.1 eq Br₂) and reaction time.
  • Crystallization : Employ gradient recrystallization (e.g., ethanol/water) to isolate the pure product. Monitor purity via HPLC (C18 column, 70:30 MeCN/H₂O) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate

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